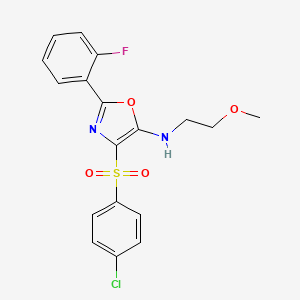
4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)oxazol-5-amine is a useful research compound. Its molecular formula is C18H16ClFN2O4S and its molecular weight is 410.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Spectral and Luminescence Properties
Research into derivatives of benzenesulfonic acid showcases the impact of sulfonyl groups on the molecular π-electron system, leading to significant solvation fluorochromia in polar solvents. Such compounds, including those with dimethylamino groups, demonstrate high Stokes shifts in their luminescence properties, indicating potential applications in the development of fluorescent probes or materials with unique optical properties (Fedyunyaeva & Shershukov, 1993).
Electrolysis Products and Toxicity Correlation
A study on the electrolysis of Reactive Black 5 dye identified various sulfonyl aromatic alcohols and suspected the formation of compounds like 4-(2-methoxyethylsulfonyl)benzene-amine, indicating the transformation of sulfonated compounds under certain conditions. The research also discussed the hydrophobicity/lipophilicity of these compounds and their potential toxicity, providing insights into environmental impacts and degradation pathways of sulfonated aromatic compounds (Elizalde-González et al., 2012).
Antimicrobial and Antiviral Activities
Sulfonamide derivatives have been investigated for their antimicrobial and antiviral properties. For example, the synthesis and evaluation of 1,2,4-triazole derivatives reveal compounds with notable activities against various microorganisms. Similarly, sulfonamides based on 5-(4-chlorophenyl)-1,3,4-thiadiazole have shown potential against the tobacco mosaic virus, highlighting the relevance of such compounds in developing new antimicrobial and antiviral agents (Bektaş et al., 2007); (Chen et al., 2010).
Fluorescent Molecular Probes
The synthesis of 2,5-diphenyloxazoles with sulfonyl and dimethylamino groups has led to the development of new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, suitable for creating sensitive fluorescent molecular probes for studying biological events and processes, due to their large Stokes shifts and high fluorescence quantum yields (Diwu et al., 1997).
Advanced Material Applications
Aromatic poly(ether sulfone)s incorporating triazine and sulfonyl groups have been synthesized to explore their suitability in applications such as proton exchange membranes. These materials demonstrate excellent thermal and mechanical properties, alongside potential for high proton conductivity, underscoring the versatility of sulfonyl-containing compounds in high-performance material development (Tigelaar et al., 2009).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O4S/c1-25-11-10-21-17-18(27(23,24)13-8-6-12(19)7-9-13)22-16(26-17)14-4-2-3-5-15(14)20/h2-9,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEYYWXWFCAAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
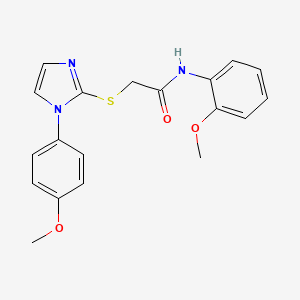
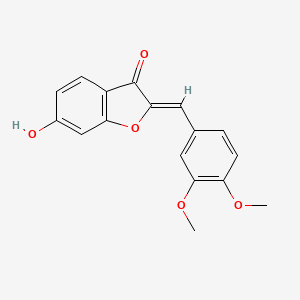
![N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2684862.png)
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2684864.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2684865.png)
![6-(4-Bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2684866.png)
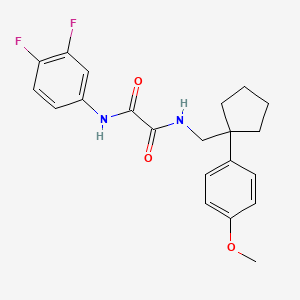
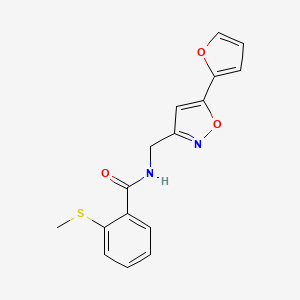
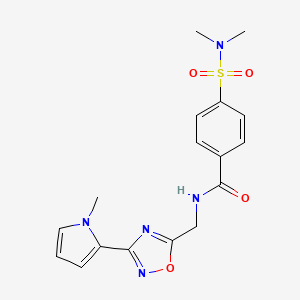
![Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2684871.png)
![(1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol](/img/structure/B2684872.png)

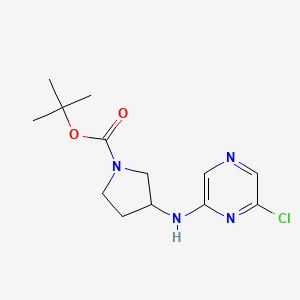
![N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2684877.png)
